molecular formula C9H15BrN2 B14520797 N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide CAS No. 62737-43-3

N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide

Cat. No.: B14520797
CAS No.: 62737-43-3
M. Wt: 231.13 g/mol
InChI Key: ZJSQRRJYPQRUGJ-UHFFFAOYSA-M
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Description

N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide is a chemical compound with a unique structure that includes a cyano group, a dimethylamino group, and a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide typically involves the reaction of N,N-dimethylbut-2-yn-1-amine with a cyanoethylating agent, such as acrylonitrile, in the presence of a brominating agent like hydrobromic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can act as a base or nucleophile. The butynyl group provides a site for further functionalization, making the compound versatile in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanoethyl)formamide
  • 1-Cyano-4-dimethylaminopyridinium bromide
  • Cyanoethyl zinc bromide

Uniqueness

N-(1-Cyanoethyl)-N,N-dimethylbut-2-yn-1-aminium bromide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62737-43-3

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

IUPAC Name

but-2-ynyl-(1-cyanoethyl)-dimethylazanium;bromide

InChI

InChI=1S/C9H15N2.BrH/c1-5-6-7-11(3,4)9(2)8-10;/h9H,7H2,1-4H3;1H/q+1;/p-1

InChI Key

ZJSQRRJYPQRUGJ-UHFFFAOYSA-M

Canonical SMILES

CC#CC[N+](C)(C)C(C)C#N.[Br-]

Origin of Product

United States

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